6-Phenylhex-1-ene-3,4-diol
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Overview
Description
6-Phenylhex-1-ene-3,4-diol is an organic compound with the molecular formula C12H16O2. It is characterized by a phenyl group attached to a hexene chain with two hydroxyl groups at the 3rd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylhex-1-ene-3,4-diol can be achieved through several methods. One common approach involves the stereoselective synthesis via intramolecular reactions. For instance, the double-allylboration reaction of aldehyde and silylimine can yield the desired diol with high diastereo- and enantioselectivity . Another method involves the use of enzymatic approaches to obtain enantiomerically pure diols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally involve the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Phenylhex-1-ene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Phenylhex-1-ene-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 6-Phenylhex-1-ene-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: This compound has a similar structure but with additional phenyl groups and a diyne linkage.
(3E)-2,6-Dioxo-6-phenylhex-3-enoate: This compound shares the hexene backbone but has different functional groups.
Uniqueness
6-Phenylhex-1-ene-3,4-diol is unique due to its specific arrangement of hydroxyl groups and the phenyl substituent, which confer distinct chemical and biological properties.
Properties
CAS No. |
188855-13-2 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
6-phenylhex-1-ene-3,4-diol |
InChI |
InChI=1S/C12H16O2/c1-2-11(13)12(14)9-8-10-6-4-3-5-7-10/h2-7,11-14H,1,8-9H2 |
InChI Key |
BUYHSRUSVULOAR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(CCC1=CC=CC=C1)O)O |
Origin of Product |
United States |
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